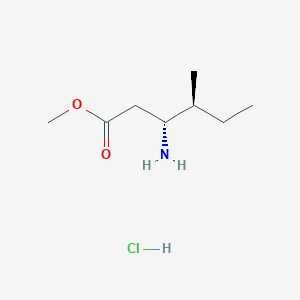

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride is a chemical compound that is commonly used in scientific research. It is a derivative of the amino acid leucine and is often referred to as L-AMCHA. This compound has a wide range of applications in the field of biochemistry and is used to study the mechanisms of various biological processes.

Aplicaciones Científicas De Investigación

Thermosensitive Properties and Biomedical Applications

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride has been investigated for its potential in biomedical applications, especially due to its thermosensitive properties. A study synthesized a series of phosphazene derivatives bearing amino acid esters, including methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride, to explore their thermosensitive behaviors in aqueous solutions. The study found that the lower critical solution temperatures (LCSTs) of certain compounds were around body temperature, highlighting their potential for biomedical applications. The compounds exhibited hydrolytic degradation to harmless products such as amino acids, phosphates, and ammonium salts (Uslu et al., 2017).

Cyclodepsipeptides and Marine Biology

The compound has also been found in nature, particularly in marine biology. For instance, it was identified in new beta-amino acid-containing cyclic depsipeptides, termed ulongamides, isolated from cyanobacteria collections in Palau. The stereochemistry of the beta-amino acid moiety, including 3-amino-2-methylhexanoic acid, was determined through advanced Marfey analysis (Luesch et al., 2002).

Synthetic Applications

The compound has also seen interest in the field of organic synthesis. Studies have demonstrated methods for synthesizing amino acid methyl esters, including methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride, showcasing its relevance in the synthesis of various organic compounds (Li & Sha, 2008).

Propiedades

IUPAC Name |

methyl (3R,4S)-3-amino-4-methylhexanoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2.ClH/c1-4-6(2)7(9)5-8(10)11-3;/h6-7H,4-5,9H2,1-3H3;1H/t6-,7+;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJQJKRDVRXUQMY-UOERWJHTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(CC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](CC(=O)OC)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl (3R,4S)-3-amino-4-methylhexanoate hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(4-(2-Fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)-2-(3-methoxyphenyl)ethan-1-one](/img/structure/B2433658.png)

![2-((3-(Pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)butanoic acid](/img/structure/B2433661.png)

![N-benzyl-N-(4-methylbenzo[d]thiazol-2-yl)-1-(methylsulfonyl)piperidine-3-carboxamide](/img/structure/B2433664.png)

![(NE)-N-[(4-chloro-2,3-difluorophenyl)methylidene]hydroxylamine](/img/structure/B2433671.png)

![ethyl 4-(2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamido)benzoate](/img/structure/B2433672.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-nitro-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2433673.png)

![3-[2-(2-anilino-2-oxoethyl)-1,5-dioxo-1,2-dihydro[1,2,4]triazolo[4,3-a]quinazolin-4(5H)-yl]-N-cyclohexylpropanamide](/img/structure/B2433676.png)